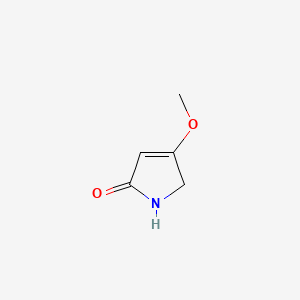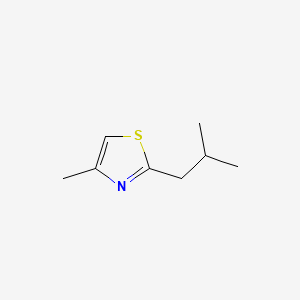![molecular formula C11H15NO2 B1330508 Ethyl [(3-methylphenyl)amino]acetate CAS No. 21911-66-0](/img/structure/B1330508.png)
Ethyl [(3-methylphenyl)amino]acetate
Übersicht
Beschreibung
Ethyl [(3-methylphenyl)amino]acetate is a chemical compound that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of an amino group attached to a 3-methylphenyl ring and an ester linkage to an acetate group.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, ethyl 2-(methyl(p-tolyl)amino)acetate was synthesized and its Csp(3)-H functionalization was investigated using DFT methods, providing insights into the mechanisms of such reactions . Similarly, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized through a condensation reaction followed by a reduction process . These studies demonstrate the synthetic accessibility of compounds within the same family as ethyl [(3-methylphenyl)amino]acetate.
Molecular Structure Analysis
The molecular structure of compounds closely related to ethyl [(3-methylphenyl)amino]acetate has been determined using X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, revealing significant stabilization by intra- and intermolecular hydrogen bonds . Additionally, the structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was determined, showing a non-planar molecule with a high rotational barrier for the C-N bond . These findings provide a basis for understanding the structural characteristics of ethyl [(3-methylphenyl)amino]acetate.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to ethyl [(3-methylphenyl)amino]acetate has been explored in various studies. For instance, the Lossen rearrangement was used to synthesize hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . Additionally, the synthesis of ethyl 2-(3-furo[2,3-b]-pyridyl)acetates involved reactions such as the Wittig-Horner reaction, lithiation, and alkylation . These studies highlight the diverse chemical transformations that can be applied to the ethyl aminoacetate scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to ethyl [(3-methylphenyl)amino]acetate have been characterized using various spectroscopic techniques. For example, the synthesis of ethyl-2-(4-aminophenoxy)acetate was accompanied by NMR, COSY, NOESY spectroscopy, and elemental analysis, providing detailed information about the compound's purity and structure . The study also included Hirshfeld surface analysis and DFT calculations to discuss non-covalent interactions and quantum chemical parameters . These methods are essential for the comprehensive analysis of the physical and chemical properties of ethyl [(3-methylphenyl)amino]acetate and related compounds.
Wissenschaftliche Forschungsanwendungen
-
Indole Derivatives
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Indole derivatives, which share a similar structure with your compound, have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized in a laboratory setting and then tested for their biological activity .
- Results or Outcomes : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
-
Thiophene Derivatives
- Scientific Field : Chemistry
- Application Summary : Thiophene derivatives, which can be synthesized from compounds like the one you mentioned, have shown promising pharmacological characteristics .
- Methods of Application : These compounds are typically synthesized in a laboratory and then tested for their antimicrobial activity .
- Results or Outcomes : Some thiophene derivatives have shown excellent antimicrobial activity. For example, the pyridine side chain derivatives in certain compounds showed excellent antimicrobial activity .
Safety And Hazards
While specific safety and hazard information for Ethyl [(3-methylphenyl)amino]acetate was not found, esters are generally considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids and can cause serious eye irritation and specific target organ toxicity (single exposure), with the central nervous system being a target organ .
Eigenschaften
IUPAC Name |
ethyl 2-(3-methylanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCIUMVCWIEEQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307201 | |
| Record name | ethyl [(3-methylphenyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(3-methylphenyl)amino]acetate | |
CAS RN |
21911-66-0 | |
| Record name | 21911-66-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl [(3-methylphenyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

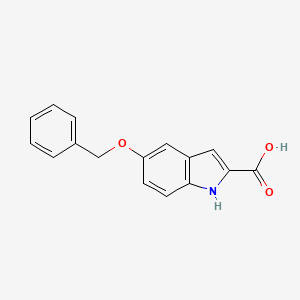
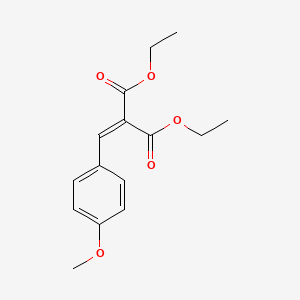


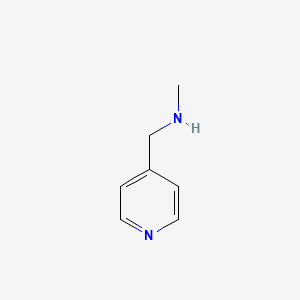


![Methyl 8-(hydroxymethyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carboxylate](/img/structure/B1330436.png)
![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)
![{2-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1330441.png)

